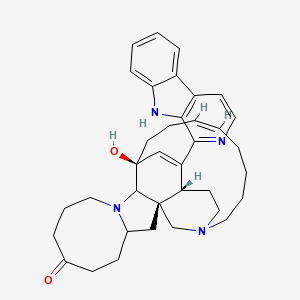

Manzamine E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

麦氏胺E是麦氏胺家族的一员,麦氏胺家族是一类从海洋海绵中分离出来的海洋生物碱。这些化合物以其复杂的聚环结构和多种生物活性而闻名。 麦氏胺E,与其同类一样,表现出显著的生物活性,包括抗疟疾、抗癌和抗菌特性 .

准备方法

合成路线和反应条件: 由于麦氏胺生物碱,包括麦氏胺E,具有复杂的结构,其合成涉及多个复杂步骤。 合成路线通常包括立体选择性迈克尔硝基烯烃加成、硝基-曼尼希/内酰胺化级联反应、亚胺离子/环化反应、立体选择性闭环复分解反应和交叉偶联反应 . 这些反应需要精确控制反应条件才能获得所需的立体化学和产率。

工业生产方法: 由于麦氏胺生物碱的结构复杂,其工业生产具有挑战性。 已经开发出一种公斤级制备方法,该方法涉及用丙酮提取新鲜海绵,然后进行酸碱分配方案,并使用硅胶真空液相色谱进行分馏 .

化学反应分析

反应类型: 麦氏胺E会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于改变其结构以增强其生物活性或合成衍生物至关重要。

常用试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

取代: 亲核取代反应通常涉及叠氮化钠或氰化钾等试剂。

主要产物: 从这些反应中形成的主要产物包括麦氏胺E的各种衍生物,这些衍生物可能表现出增强的或改变的生物活性。

科学研究应用

Pharmacological Properties

Manzamine E exhibits a range of pharmacological properties that make it a candidate for drug development:

- Antimalarial Activity : this compound has demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. Studies indicate that it can achieve a 100% cure rate in murine models with a single administration . The compound operates through mechanisms that inhibit the growth of the parasite, making it a promising candidate for antimalarial therapies.

- Antitubercular Activity : Research has shown that this compound possesses potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported to be less than 12.5 μg/mL . This suggests that this compound could be utilized in developing new treatments for tuberculosis, particularly in drug-resistant strains.

- Antileishmanial Activity : The compound also exhibits activity against Leishmania donovani, the pathogen responsible for visceral leishmaniasis. Its effectiveness in vitro highlights its potential as an alternative treatment for this neglected tropical disease .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, particularly through its inhibition of glycogen synthase kinase 3 beta (GSK3β), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several studies have highlighted the applications and efficacy of this compound across different domains:

- Antimalarial Research : In a study involving mice infected with Plasmodium falciparum, administration of this compound resulted in complete clearance of parasites within 24 hours post-treatment. This study underscores its potential as a rapid-acting antimalarial agent .

- Tuberculosis Treatment : A comparative analysis demonstrated that this compound outperformed conventional antitubercular agents in vitro against drug-resistant strains. The study indicated that combining this compound with existing therapies could enhance treatment outcomes .

- Neuroprotection in Alzheimer's Models : Research involving cellular models of Alzheimer's disease showed that treatment with this compound led to reduced levels of tau phosphorylation and improved cell viability under stress conditions, suggesting its potential as a neuroprotective agent .

Challenges and Future Directions

Despite its promising applications, several challenges remain regarding the clinical use of this compound:

- Synthesis and Supply : The natural abundance of manzamine alkaloids is limited due to sustainability concerns regarding marine sponge harvesting. Efforts are underway to develop synthetic methods or biotechnological approaches to produce these compounds more sustainably .

- Clinical Trials : While preclinical studies are promising, further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. This includes understanding its pharmacokinetics and potential side effects when used in combination with other drugs.

作用机制

麦氏胺E通过各种分子靶点和途径发挥其作用。据报道,它可以抑制糖原合酶激酶-3和细胞周期蛋白依赖性激酶5等酶的活性。 此外,它可以通过破坏线粒体膜电位和激活 caspase 依赖性途径来诱导癌细胞凋亡 .

相似化合物的比较

麦氏胺E是更大的麦氏胺生物碱家族的一部分,该家族包括麦氏胺A、麦氏胺B和Ircinal A等化合物。 这些化合物具有相似的多环结构,但在具体的环排列和官能团方面有所不同 . 麦氏胺E之所以独特,是因为其特定的生物活性特征和结构特征,这些特征使其具有独特的生物学效应。

类似化合物:

- 麦氏胺A

- 麦氏胺B

- Ircinal A

- Keramaphidin B

属性

分子式 |

C36H44N4O2 |

|---|---|

分子量 |

564.8 g/mol |

IUPAC 名称 |

(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one |

InChI |

InChI=1S/C36H44N4O2/c41-26-10-9-20-40-25(13-14-26)22-35-24-39-19-8-4-2-1-3-7-17-36(42,34(35)40)23-29(30(35)16-21-39)32-33-28(15-18-37-32)27-11-5-6-12-31(27)38-33/h1,3,5-6,11-12,15,18,23,25,30,34,38,42H,2,4,7-10,13-14,16-17,19-22,24H2/b3-1-/t25?,30-,34?,35-,36-/m0/s1 |

InChI 键 |

LTHULOBARTYAMF-JUOMLHCBSA-N |

手性 SMILES |

C1CCN2CC[C@H]3C(=C[C@@](CC/C=C\C1)(C4[C@]3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

规范 SMILES |

C1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=CC=CC=C78 |

同义词 |

manzamine E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。